N-[(2-methoxynaphthyl)methyl]benzamide
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Overview
Description
N-[(2-methoxynaphthyl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a 2-methoxynaphthylmethyl moiety. Benzamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxynaphthyl)methyl]benzamide typically involves the condensation of 2-methoxynaphthalene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxynaphthyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-[(2-methoxynaphthyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-methoxynaphthyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its potential therapeutic applications.
Uniqueness
N-[(2-methoxynaphthyl)methyl]benzamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its methoxynaphthyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17NO2/c1-22-18-12-11-14-7-5-6-10-16(14)17(18)13-20-19(21)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
UPCWJMJWOQQXBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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